molecular formula C21H29FN2 B14919907 1-(2-Adamantyl)-4-(2-fluorobenzyl)piperazine

1-(2-Adamantyl)-4-(2-fluorobenzyl)piperazine

Cat. No.: B14919907
M. Wt: 328.5 g/mol
InChI Key: IGDFWYYHCWZVKF-UHFFFAOYSA-N
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Description

1-(2-Adamantyl)-4-(2-fluorobenzyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with an adamantyl group and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Adamantyl)-4-(2-fluorobenzyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the Adamantyl Group: The adamantyl group can be introduced via a nucleophilic substitution reaction using an adamantyl halide.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2-Adamantyl)-4-(2-fluorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or other nucleophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Adamantyl)-4-(2-fluorobenzyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Adamantyl)piperazine: Lacks the fluorobenzyl group.

    4-(2-Fluorobenzyl)piperazine: Lacks the adamantyl group.

    1-(2-Adamantyl)-4-benzylpiperazine: Lacks the fluorine atom.

Uniqueness

1-(2-Adamantyl)-4-(2-fluorobenzyl)piperazine is unique due to the presence of both the adamantyl and fluorobenzyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H29FN2

Molecular Weight

328.5 g/mol

IUPAC Name

1-(2-adamantyl)-4-[(2-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C21H29FN2/c22-20-4-2-1-3-17(20)14-23-5-7-24(8-6-23)21-18-10-15-9-16(12-18)13-19(21)11-15/h1-4,15-16,18-19,21H,5-14H2

InChI Key

IGDFWYYHCWZVKF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C3C4CC5CC(C4)CC3C5

Origin of Product

United States

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